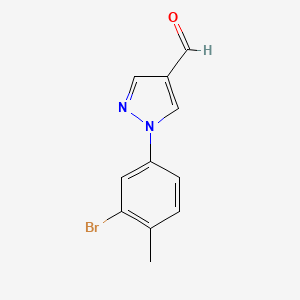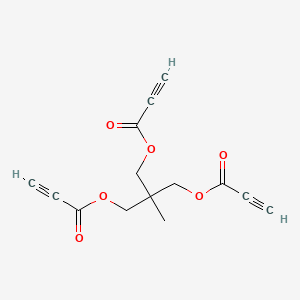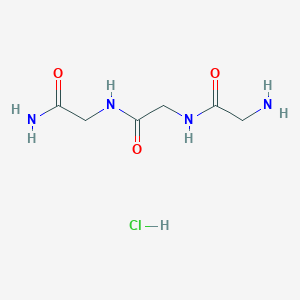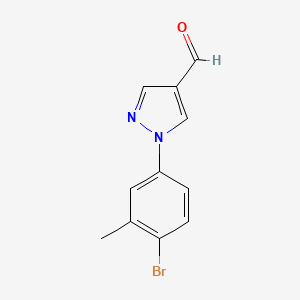
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-bromo-4-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of ways, from synthesizing medicines to creating new materials.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . This can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can impact a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the individual’s metabolic enzymes.
Result of Action
Brominated compounds can cause a variety of effects, ranging from changes in protein function to oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde in lab experiments include its versatility, its low cost, and its ability to be used in a variety of reactions. Additionally, it is relatively safe to handle and does not pose any significant health risks. The main limitation of using this compound in lab experiments is its instability, which can lead to the formation of byproducts that may interfere with the desired reaction.
Orientations Futures
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of potential future applications. It could be used in the synthesis of new materials, such as polymers materials, or in the synthesis of new compounds for use in the medical field. Additionally, it could be used in the synthesis of new drugs, or in the development of new catalysts for organic reactions. It could also be used in the development of new catalysts for the production of certain hormones, such as estrogen and testosterone. Finally, it could be used in the development of new methods for the production of polymers materials, such as polyurethanes and polycarbonates.
Méthodes De Synthèse
The synthesis of 1-(1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehydethylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through a variety of methods. One method is the reaction of 4-methylbenzaldehyde and 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction is carried out in a solution of ethanol and a catalytic amount of sodium ethoxide. The reaction is then heated to reflux for a few hours, and the resulting product is then collected and purified by column chromatography. Another method involves the reaction of 4-methylbenzaldehyde and 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a palladium catalyst in a solution of ethanol. The reaction is then heated to reflux for a few hours, and the resulting product is then collected and purified by column chromatography.
Applications De Recherche Scientifique
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in the scientific research field. It can be used to synthesize a variety of compounds, including drugs, materials, and other compounds. It can also be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it can be used in the synthesis of polymers materials, such as polyurethanes and polycarbonates.
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-3-10(4-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKJOHEHMHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)






